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Compound of Interest

Compound Name: VMD-928

Cat. No.: B15617439

Technical Support Center: VMD-928

This technical support center provides essential information for researchers, scientists, and
drug development professionals working with VMD-928. It includes a summary of adverse
events observed in clinical trials, frequently asked questions with troubleshooting guides, and
diagrams of key pathways and protocols.

VMD-928 Adverse Events in Clinical Trials

The following table summarizes the common adverse events related to VMD-928 as reported in
the Phase 1 clinical trial (NCT03556228).[1]

Adverse Event Frequency Notes
Dark Stool 35%
) Primarily observed at the 2400
Elevated Liver Enzymes 25%
mg/day dose.[1]
Fatigue 20%
Nausea or Vomiting 20%
Decreased Appetite 20%
Elevated Bilirubin, AST, and o o One DLT was reported at the
Dose-Limiting Toxicity (DLT)
ALT 2400 mg dose level.[1][2]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b15617439?utm_src=pdf-interest
https://www.benchchem.com/product/b15617439?utm_src=pdf-body
https://www.benchchem.com/product/b15617439?utm_src=pdf-body
https://www.benchchem.com/product/b15617439?utm_src=pdf-body
https://www.benchchem.com/product/b15617439?utm_src=pdf-body
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3081
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3081
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.3081
https://www.researchgate.net/publication/352088892_First-time_in-human_study_of_VMD-928_an_oral_allosteric_TrkA_selective_inhibitor_targeting_TrkA_protein_overexpression_in_patients_with_solid_tumors_or_lymphoma
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15617439?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

Frequently Asked Questions (FAQs) and
Troubleshooting Guide

Q1: What is the mechanism of action for VMD-9287

Al: VMD-928 is an orally bioavailable, selective inhibitor of Tropomyosin receptor kinase A
(TrkA), which is encoded by the NTRK1 gene.[3][4] It has a dual mechanism, acting as both an
allosteric (non-ATP competitive) and irreversible inhibitor.[4][5] This means it binds to a site on
the TrkA protein distinct from the ATP-binding site and forms a permanent bond, effectively
acting as a "molecular glue” that sticks two TrkA proteins together and inhibits their function.[2]
This action prevents the activation of downstream signaling pathways, such as the ERK
pathway, which are involved in tumor cell growth and survival.[2][3]

Q2: What are the most common adverse events observed with VMD-928 in clinical trials?

A2: The most frequently reported treatment-related adverse events in the Phase 1 trial were
primarily gastrointestinal.[1] These include dark stool (35%), elevated liver enzymes (25%),
fatigue (20%), nausea or vomiting (20%), and decreased appetite (20%).[1]

Q3: We observed elevated liver enzymes in our preclinical model. Is this consistent with clinical
findings?

A3: Yes, elevated liver enzymes were reported in 25% of patients in the Phase 1 clinical trial,
particularly at the highest dose of 2400 mg/day.[1] A dose-limiting toxicity of elevated bilirubin,
AST, and ALT was also observed at this dose level.[1][2] This suggests that hepatic function
should be closely monitored during VMD-928 administration, especially at higher
concentrations.

Q4: How should we manage gastrointestinal side effects like nausea and decreased appetite in
our animal studies?

A4: While specific management protocols for animal studies are not detailed in the clinical trial
literature, the clinical findings of nausea, vomiting, and decreased appetite suggest that
supportive care measures may be necessary. This could include ensuring proper hydration and
nutrition, and potentially adjusting the dosing regimen if severe side effects are observed. The
recommended Phase 2 dose in humans was determined to be 600 mg twice per day (1200
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mg/day), a de-escalation from the 2400 mg/day dose where a DLT was observed.[1] This
indicates that dose modification can mitigate adverse events.

Q5: What is the patient population for the clinical trials of VMD-928?

A5: The Phase 1 clinical trial (NCT03556228) enrolled adults with advanced solid tumors or
lymphoma that were not responsive to or had progressed after standard therapies.[4][5][6][7]
The study included non-biomarker-selected patients in the dose-escalation phase and is
currently accruing patients in expansion cohorts with tumors known to have high TrkA protein
expression, such as thymic carcinoma, mesothelioma, squamous cell carcinoma of the head
and neck, ovarian cancer, hepatocellular carcinoma, and squamous cell carcinoma of the lung.

[1]
Visualized Experimental Protocols and Signaling
Pathways

Below are diagrams illustrating the TrkA signaling pathway and the workflow of the VMD-928
Phase 1 clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact
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